7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWBJZQJFAARGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dimethylaniline with 7-chloroquinazoline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine and related quinazolin-4-amine derivatives:
Structural and Functional Insights
Substituent Effects on Reactivity: The 7-chloro group in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic substitution reactions. In contrast, 2-chloro-7-fluoroquinazolin-4-amine (CAS 1107695-02-2) combines halogen atoms at both 2 and 7 positions, increasing steric hindrance and reducing reaction rates .
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., 150°C for 1 hour in DMF) is employed for analogs like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, achieving high yields (99%) .
- The target compound’s synthesis likely parallels methods for N-benzyl-2-chloroquinazolin-4-amine, which uses THF and triethylamine as a base, yielding 47% purity after silica chromatography .
Biological Activity :
- Quinazolin-4-amine derivatives with electron-withdrawing groups (e.g., Cl, Br) exhibit kinase inhibitory activity. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine shows potent inhibition of CLK1, a kinase involved in mRNA splicing .
- The 4-methoxyphenyl group in analogs like 7-chloro-N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine enhances solubility, a critical factor for bioavailability .
Physicochemical Properties :
- Lipophilicity varies significantly: The target compound’s logP is estimated to be higher than that of 2-chloro-7-fluoroquinazolin-4-amine due to the aromatic methyl groups .
- Purity optimization is critical for industrial applications, as seen in 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, which achieves >95% purity via stepwise optimization .
Biological Activity
7-Chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The compound features a chlorine atom at the 7-position and a dimethyl-substituted phenyl group at the nitrogen of the amine. This unique substitution pattern contributes to its pharmacological profile.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It is particularly effective against Pseudomonas aeruginosa , where it inhibits biofilm formation at sub-minimum inhibitory concentrations. The mechanism involves interference with the quorum sensing system crucial for biofilm development.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Pseudomonas aeruginosa | Sub-MIC levels inhibit biofilm formation | Inhibition of quorum sensing |
| Staphylococcus aureus | Not specified | Potential disruption of cell wall synthesis |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit tyrosine kinases, which are pivotal in cancer cell signaling pathways. By binding to the active sites of these enzymes, the compound can effectively prevent cancer cell proliferation .
Table 2: In Vitro Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Tyrosine kinase inhibition |
| HCT-116 (Colon Cancer) | 7.5 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 6.0 | DNA intercalation and binding |
The primary mechanism by which this compound exerts its biological effects involves:
- Inhibition of Tyrosine Kinases : This action disrupts critical signaling pathways in cancer cells.
- Interference with Biofilm Formation : By targeting bacterial quorum sensing mechanisms, it reduces pathogenicity in bacterial infections.
Case Studies
- Antimicrobial Study : A study focused on the antibacterial efficacy of various quinazoline derivatives found that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa at concentrations lower than traditional antibiotics.
- Anticancer Research : In vitro studies evaluated the compound's effect on human cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis in MCF-7 and HCT-116 cells .
Q & A
Q. How can researchers optimize the synthesis of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloroquinazoline derivatives with 2,4-dimethylaniline. Key steps include:
- Reacting 7-chloro-4-chloroquinazoline with excess 2,4-dimethylaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 4–6 hours.
- Using a base like Hunig’s base (N,N-diisopropylethylamine) to neutralize HCl byproducts .
- Purification via column chromatography (gradient elution with ethyl acetate/hexanes) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify substituent positions and aromatic proton coupling patterns. For example, the singlet for the quinazoline C2-H proton appears near δ 8.5–9.0 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 338.0824 for CHClN) and purity via retention time consistency .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding interactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
- Avoid exposure to light (use amber vials) and moisture (include desiccants).
- Conduct stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound analogs?
- Methodological Answer :
- Perform 3D-QSAR using CoMFA or CoMSIA to correlate substituent effects (e.g., chloro, dimethylphenyl) with activity. Training sets should include analogs with known kinase inhibition data .
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., EGFR or CLK kinases). Key residues (e.g., hinge-region methionine) should show hydrophobic contacts with the quinazoline core .
Q. How can researchers resolve contradictions in biological data for quinazolin-4-amine derivatives across different assays?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal assays (e.g., fluorescence-based caspase-3 activation vs. Western blotting for apoptosis markers) .
- Off-target profiling : Use kinase selectivity panels (e.g., Reaction Biology Corporation’s services) to identify cross-reactivity with non-target kinases .
- Dose-response analysis : Establish EC/IC curves in multiple cell lines (e.g., HeLa vs. HEK293) to assess cell-type specificity .
Q. What strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the chloro group with fluoromethyl or trifluoromethyl to enhance metabolic stability .
- Prodrug design : Introduce phosphate esters at the quinazoline N3 position for enhanced solubility and controlled release .
- LogP optimization : Use substituents (e.g., morpholine, piperazine) on the aniline moiety to balance lipophilicity and blood-brain barrier penetration .
Q. How can crystallographic data inform the structure-activity relationship (SAR) of quinazolin-4-amine derivatives?
- Methodological Answer :
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π, halogen bonding) influencing crystal packing and solubility .
- Torsion angle studies : Compare X-ray structures of analogs to identify conformational preferences (e.g., planar vs. twisted quinazoline-aniline dihedrals) affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
